![molecular formula C16H15ClN4O2 B609712 Cyclical Inhibitor Od36 CAS No. 1638644-62-8](/img/structure/B609712.png)
Cyclical Inhibitor Od36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OD36 is an inhibitor of RIPK2 with an IC50 value of 5.3 nM . It is a macrocyclic inhibitor with potent binding to the ALK2 kinase ATP pocket .
Molecular Structure Analysis
The molecular structure of OD36 has been determined through X-ray diffraction . It has been found to bind to the hinge region of kinases, similar to ATP . The conformationally restricted 3D shape of OD36 represents an optimal form .Chemical Reactions Analysis
OD36 has been shown to inhibit both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide .Physical And Chemical Properties Analysis
OD36 has a molecular weight of 330.77 and its formula is C16H15ClN4O2 . It is a solid compound with a light beige color . It is soluble in DMSO at a concentration of 50 mg/mL .Wissenschaftliche Forschungsanwendungen
Inflammatory Diseases
OD36 is a dual RIPK2 and ALK2 inhibitor . Receptor Interacting Kinase 2 (RIPK2) is an adaptor kinase targeted for the treatment of various inflammatory diseases . OD36 inhibits RIPK2 activity at low nanomolar range . It inhibits both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide . OD36 inhibits the recruitment of inflammatory cells to the peritoneum, specifically that of neutrophils, and to a lesser extent, lymphocytes . In vivo, OD36 reduces cellular infiltration in a muramyl dipeptide-induced peritonitis model .
Inflammatory Bowel Disease
RIPK2 is a potential drug target, particularly in inflammatory bowel disease . OD36 displays a very strong inhibitory activity against RIPK2 . It shows very high potency with IC 50 values in the lower nanomolar range (OD36 having an IC 50 of 5.3 nM) .
Fibrodysplasia Ossificans Progressiva (FOP)
FOP is an extremely rare congenital form of heterotopic ossification . OD36 is a potent inhibitor with excellent kinase selectivity profiles that potently antagonizes mutant ALK2 signaling and osteogenic differentiation . OD36 represents a class of BMP receptor inhibitors with enhanced specificity for ALK2 kinase activity . Moreover, OD36 specifically inhibits ALK2 downstream signaling . Especially, OD36 efficiently blocks activin A‐induced osteogenic differentiation of fibrodysplasia ossificans progressiva endothelial colony-forming cells .
Osteogenic and Chondrogenic Differentiation
OD36 inhibits activin A-induced ALK2 R206H osteogenic and chondrogenic differentiation .
Kinase Inhibition
OD36 is a Macrocycle Kinase Inhibitors for ALK2 and also is a RIPK2 inhibitor for inflammatory disease . It is a highly potent, selective, ATP-competitive and reversible inhibitor of receptor-interacting protein 2 (RIPK2, IC 50 = 5.3 nM) .
Wirkmechanismus
Mode of Action
OD36 acts as a highly potent, selective, ATP-competitive, and reversible inhibitor of RIPK2 . It inhibits RIPK2 activity at low nanomolar range . It also inhibits both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide . For ALK2, OD36 binds efficiently to the ATP pocket of the kinase .
Biochemical Pathways
OD36 affects the NF-κB and MAPK signaling pathways through its inhibition of RIPK2 . It also impacts the BMP signaling pathway through its inhibition of ALK2 . These pathways play crucial roles in inflammation and bone formation, respectively .
Pharmacokinetics
It is soluble in DMSO at 50 mg/mL , suggesting good potential for bioavailability.
Result of Action
OD36 inhibits the recruitment of inflammatory cells to the peritoneum, specifically that of neutrophils, and to a lesser extent, lymphocytes . It reduces cellular infiltration in a muramyl dipeptide-induced peritonitis model . In terms of ALK2, OD36 potently antagonizes mutant ALK2 signaling and osteogenic differentiation . It efficiently blocks activin A‐induced osteogenic differentiation of fibrodysplasia ossificans progressiva endothelial colony-forming cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSDBMVHAKWDRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclical Inhibitor Od36 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.